(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Overview
Description
“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C8H9BBrFO3 . It is used in various chemical reactions and has several applications in the field of medicinal chemistry .
Synthesis Analysis
Boronic acids, including “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid”, are commonly used in medicinal chemistry. They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is represented by the InChI code1S/C8H9BBrFO3/c1-2-14-6-4-3-5 (10)7 (8 (6)11)9 (12)13/h3-4,12-13H,2H2,1H3
. The molecular weight of this compound is 262.87 g/mol . Chemical Reactions Analysis
“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a specific reagent used in medicinal chemistry and drug development. It has high utility in Suzuki-Miyaura cross-coupling reactions, contributing to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .Physical And Chemical Properties Analysis
“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a solid compound . It has a molecular weight of 262.87 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .Safety And Hazards
Future Directions
Boronic acids, including “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid”, have been gaining interest in the field of medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids could lead to the development of new promising drugs in the future .
properties
IUPAC Name |
(3-bromo-6-ethoxy-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVTVSQOUZUDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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